molecular formula C22H29N3O5S2 B6570502 N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide CAS No. 946347-31-5

N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide

Cat. No.: B6570502
CAS No.: 946347-31-5
M. Wt: 479.6 g/mol
InChI Key: VORPAHBQNPOTJB-UHFFFAOYSA-N
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Description

N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide is a synthetic organic compound featuring a unique combination of sulfonyl, sulfonamide, and amide functionalities

Preparation Methods

Synthetic routes and reaction conditions: The compound can be synthesized using a multi-step process Typically, the synthesis begins with the preparation of 1,2,3,4-tetrahydroquinoline, which is then functionalized with a sulfonyl group

Industrial production methods: Industrial synthesis of this compound generally follows similar routes but optimized for large-scale production. Key factors include the selection of solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: The compound can undergo oxidation at various points in its structure, including the sulfonyl and sulfonamide groups.

  • Reduction: Reduction reactions typically target the sulfonyl group, converting it into corresponding sulfoxides or sulfides.

  • Substitution: The aromatic ring in the quinoline moiety can participate in electrophilic and nucleophilic substitution reactions.

Common reagents and conditions used in these reactions: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often utilize halogenating agents, nucleophiles, and bases.

Major products formed from these reactions: The major products depend on the specific reaction conditions but can include various sulfonyl and sulfonamide derivatives, along with modifications on the quinoline ring.

Scientific Research Applications

In chemistry: The compound can be used as a building block in the synthesis of more complex molecules, offering versatility in creating novel sulfonyl-containing structures.

In biology and medicine: Due to its functional groups, the compound may have potential as a therapeutic agent. Sulfonamides are known for their antibacterial properties, and the quinoline moiety may provide additional biological activity.

In industry: The compound’s stability and reactivity make it useful in industrial applications, such as the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound’s mechanism of action can vary depending on its application. In potential medicinal uses, it may target specific enzymes or receptors due to its sulfonamide group, which is known to inhibit bacterial enzymes. The quinoline moiety could interact with nucleic acids or proteins, further enhancing its biological activity.

Comparison with Similar Compounds

  • 1,2,3,4-tetrahydroquinoline derivatives

  • Sulfonyl-containing compounds

  • Sulfonamide derivatives

  • Butanamide derivatives

This was your brief tour through the world of N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide. Use wisely, my friend!

Properties

IUPAC Name

N-[4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S2/c1-3-6-22(26)23-18-8-11-20(12-9-18)32(29,30)24-19-10-13-21-17(16-19)7-5-14-25(21)31(27,28)15-4-2/h8-13,16,24H,3-7,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORPAHBQNPOTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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